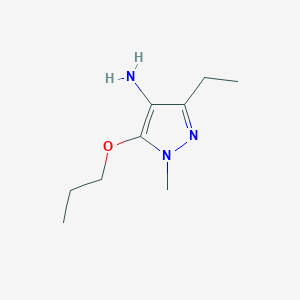
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is a chemical compound with a molecular formula of C15H19N and a molecular weight of 213.32 g/mol . This compound is known for its unique structure, which includes a phenyl group, a cyclohexane ring, and an alkyne group. It is often used in various chemical reactions due to its reactivity and selectivity .
Méthodes De Préparation
The synthesis of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine typically involves organic synthesis techniques. One common method includes the cyclocondensation of N-(prop-2-YN-1-YL) derivatives with other organic compounds . The reaction conditions often require the use of dry ether and gaseous HCl . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Des Réactions Chimiques
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where the alkyne group can be modified with different substituents.
Cyclocondensation: This reaction involves the formation of heterocyclic compounds through the condensation of the alkyne group with other organic molecules.
Common reagents used in these reactions include oxidizing agents, catalysts, and solvents like dry ether . The major products formed from these reactions are often heterocyclic compounds and substituted derivatives .
Applications De Recherche Scientifique
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine involves its ability to act as a photosensitizer under visible light . This leads to the generation of reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various molecular targets, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine can be compared with other similar compounds such as:
N-(prop-2-YN-1-YL)-o-phenylenediamines: These compounds also contain an alkyne group and are used in cyclocondensation reactions.
4-methyl-N-(prop-2-YN-1-YL)benzenesulfonamide: This compound has a similar alkyne group and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its combination of a phenyl group, a cyclohexane ring, and an alkyne group, which provides it with distinct reactivity and selectivity .
Propriétés
Formule moléculaire |
C15H19N |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
4-phenyl-N-prop-2-ynylcyclohexan-1-amine |
InChI |
InChI=1S/C15H19N/c1-2-12-16-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h1,3-7,14-16H,8-12H2 |
Clé InChI |
XELLPXTXESBBLB-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC1CCC(CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


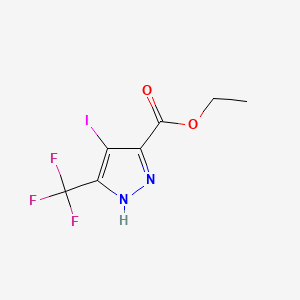
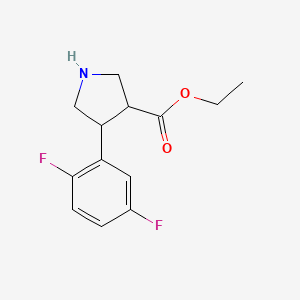
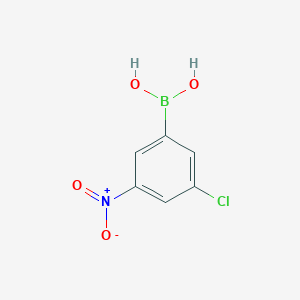
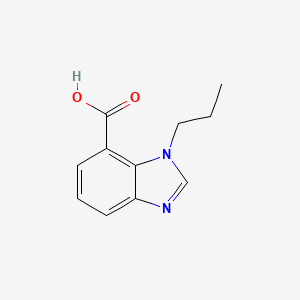
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)
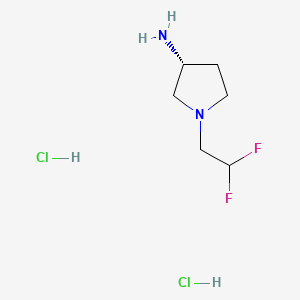
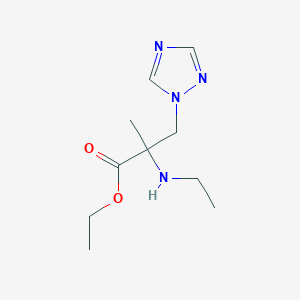
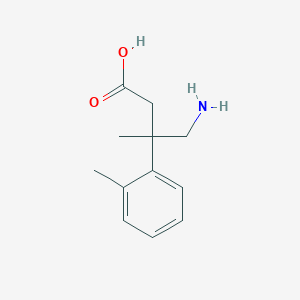

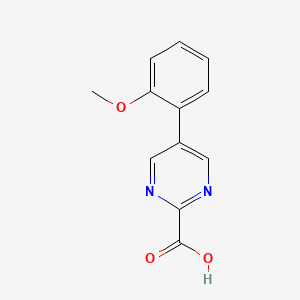
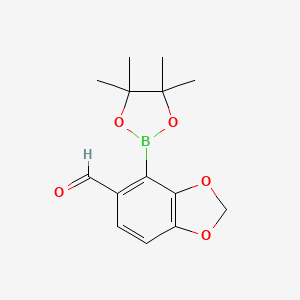
![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)
